![molecular formula C16H13N3O3S B12942741 4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde CAS No. 59099-17-1](/img/structure/B12942741.png)
4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzaldehyde group, and a methylsulfonylphenyl moiety. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation of the phenyl ring using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzaldehyde Group: The final step involves the formylation of the triazole derivative to introduce the benzaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzoic acid.
Reduction: 4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it useful in structural biology.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde involves its interaction with specific molecular targets:
Cyclooxygenase-2 (COX-2) Inhibition: The compound binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death. The exact molecular targets in bacteria are still under investigation[][3].
相似化合物的比较
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound also exhibits anti-inflammatory and antimicrobial activities but has a different core structure (indole instead of triazole).
4-(Methylsulfonyl)benzaldehyde: Lacks the triazole ring and has different chemical properties and biological activities.
Uniqueness
4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the methylsulfonyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
59099-17-1 |
|---|---|
分子式 |
C16H13N3O3S |
分子量 |
327.4 g/mol |
IUPAC 名称 |
4-[2-(4-methylsulfonylphenyl)triazol-4-yl]benzaldehyde |
InChI |
InChI=1S/C16H13N3O3S/c1-23(21,22)15-8-6-14(7-9-15)19-17-10-16(18-19)13-4-2-12(11-20)3-5-13/h2-11H,1H3 |
InChI 键 |
FPVZDRRAWXOIGW-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



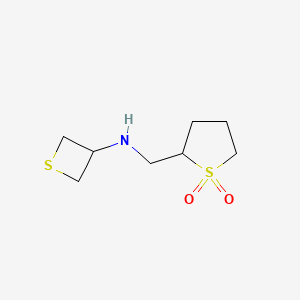
![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)
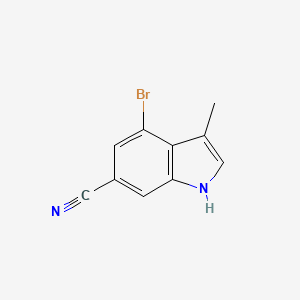

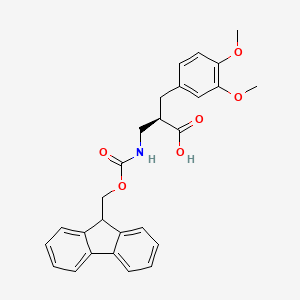
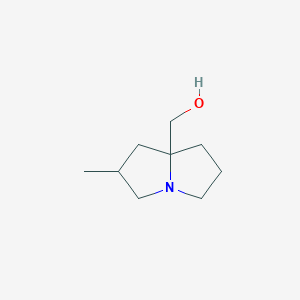
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B12942712.png)
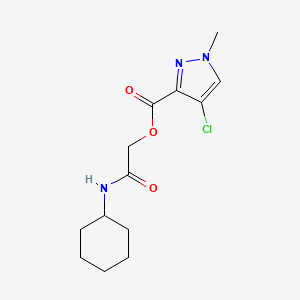
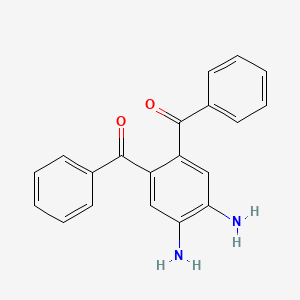
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12942733.png)
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-](/img/structure/B12942748.png)

